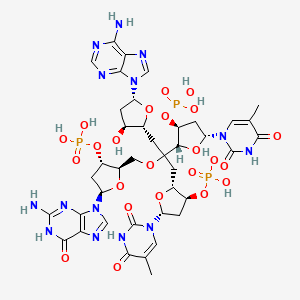

d(A-T-G-T)

Description

BenchChem offers high-quality d(A-T-G-T) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about d(A-T-G-T) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

80565-17-9 |

|---|---|

Molecular Formula |

C40H51N14O23P3 |

Molecular Weight |

1188.8 g/mol |

IUPAC Name |

[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[1-[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2,3-bis[(2S,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-phosphonooxyoxolan-2-yl]propan-2-yl]oxymethyl]oxolan-3-yl] dihydrogen phosphate |

InChI |

InChI=1S/C40H51N14O23P3/c1-15-9-51(38(59)49-34(15)56)25-4-18(75-78(61,62)63)22(72-25)8-40(7-21-17(55)3-24(71-21)53-13-45-28-31(41)43-12-44-32(28)53,30-20(77-80(67,68)69)6-26(74-30)52-10-16(2)35(57)50-39(52)60)70-11-23-19(76-79(64,65)66)5-27(73-23)54-14-46-29-33(54)47-37(42)48-36(29)58/h9-10,12-14,17-27,30,55H,3-8,11H2,1-2H3,(H2,41,43,44)(H,49,56,59)(H,50,57,60)(H2,61,62,63)(H2,64,65,66)(H2,67,68,69)(H3,42,47,48,58)/t17-,18-,19-,20-,21+,22+,23+,24+,25+,26+,27+,30-,40?/m0/s1 |

InChI Key |

KJHUZEWFUDHFOB-NZRMLTGDSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CC(C[C@@H]3[C@H](C[C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)([C@@H]6[C@H](C[C@@H](O6)N7C=C(C(=O)NC7=O)C)OP(=O)(O)O)OC[C@@H]8[C@H](C[C@@H](O8)N9C=NC1=C9N=C(NC1=O)N)OP(=O)(O)O)OP(=O)(O)O |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CC(CC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O)(C6C(CC(O6)N7C=C(C(=O)NC7=O)C)OP(=O)(O)O)OCC8C(CC(O8)N9C=NC1=C9N=C(NC1=O)N)OP(=O)(O)O)OP(=O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

structural analysis of d(A-T-G-T) oligonucleotide

An In-Depth Technical Guide to the Structural Analysis of the d(A-T-G-T) Oligonucleotide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oligonucleotide d(A-T-G-T) represents a short DNA sequence of significant interest in the fields of molecular biology and drug development. Its simple yet specific sequence of purine (B94841) and pyrimidine (B1678525) bases makes it a valuable model for understanding fundamental DNA structural properties, protein-DNA interactions, and the potential development of oligonucleotide-based therapeutics. A thorough understanding of its three-dimensional structure is paramount for elucidating its biological function and for rational drug design.

This technical guide provides a comprehensive overview of the methodologies employed in the structural determination of oligonucleotides, with a specific focus on the analytical workflow for d(A-T-G-T). While a definitive high-resolution structure of this specific tetranucleotide is not extensively documented in publicly available literature, this document outlines the essential experimental protocols and data analysis techniques required to achieve this. We will draw upon established methods and data from closely related sequences to present a complete procedural guide.

Synthesis and Purification of d(A-T-G-T)

The prerequisite for any structural analysis is the availability of a highly pure sample of the oligonucleotide. The standard method for obtaining d(A-T-G-T) is through automated solid-phase phosphoramidite (B1245037) chemistry.[1][2]

Experimental Protocol: Oligonucleotide Synthesis

-

Solid Support Initiation: The synthesis begins with the first nucleoside (Thymine) attached to a solid support, typically controlled pore glass (CPG), via its 3'-hydroxyl group. The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group.[2]

-

Detritylation: The DMT group is removed from the support-bound thymidine (B127349) using a mild acid, such as trichloroacetic acid (TCA) in dichloromethane, to expose the 5'-hydroxyl group for the next coupling step.[2]

-

Coupling: The next phosphoramidite monomer (Guanine), with its 5'-DMT protection and 3'-phosphoramidite group, is activated by a catalyst like tetrazole and added to the reaction. The activated phosphoramidite reacts with the free 5'-hydroxyl of the support-bound nucleoside.

-

Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, they are acetylated using a capping reagent, typically a mixture of acetic anhydride (B1165640) and 1-methylimidazole.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is unstable and is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, commonly an iodine solution.

-

Cycle Repetition: The detritylation, coupling, capping, and oxidation steps are repeated for the subsequent bases (Thymine and Adenine) in the desired sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups on the bases and the phosphate backbone are removed using a concentrated ammonia (B1221849) solution.[2]

Experimental Protocol: Purification

Following synthesis, the crude oligonucleotide product contains the full-length sequence as well as shorter, failed sequences (n-1, n-2, etc.). High-performance liquid chromatography (HPLC) is a standard method for purification.[3]

-

Method: Reversed-phase or anion-exchange HPLC can be used. For reversed-phase HPLC, if the final 5'-DMT group is left on (trityl-on purification), the full-length oligonucleotide will be significantly more hydrophobic than the failure sequences, allowing for efficient separation.[3]

-

Mobile Phase: A common mobile phase for reversed-phase HPLC is a gradient of acetonitrile (B52724) in a buffer such as triethylammonium (B8662869) acetate.

-

Detritylation (Post-Purification): If trityl-on purification is used, the DMT group is removed by treatment with a mild acid after purification.

-

Desalting: The purified oligonucleotide is desalted using techniques like gel filtration to remove salts from the purification buffers.[3]

-

Quality Control: The purity and identity of the final product are confirmed using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) and analytical HPLC.[4][5]

Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of oligonucleotides in solution, providing insights into their dynamic nature.[6]

Experimental Protocol: 2D NMR Spectroscopy

-

Sample Preparation: The purified d(A-T-G-T) is dissolved in a suitable buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0) in either D₂O or a 90% H₂O/10% D₂O mixture. The concentration is typically in the millimolar range.

-

Data Acquisition: A suite of 2D NMR experiments is performed on a high-field NMR spectrometer (e.g., 600 MHz or higher). Key experiments include:

-

COSY (Correlated Spectroscopy): Identifies scalar-coupled protons, primarily within the deoxyribose sugar rings.[6]

-

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, useful for assigning all protons of a particular sugar ring.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), providing crucial distance constraints for structure calculation. NOESY spectra are recorded at various mixing times (e.g., 50-300 ms) to monitor the buildup of NOE cross-peaks.[6]

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms, aiding in resonance assignment.

-

¹H-³¹P Correlation Spectroscopy: Provides information on the phosphate backbone conformation.

-

Data Analysis and Structure Calculation

The process of determining the structure from NMR data is a multi-step workflow.

Figure 1: Workflow for NMR Structure Determination.

-

Resonance Assignment: Protons and carbons are assigned to specific nucleotides in the sequence using the through-bond correlations from COSY and TOCSY and the through-space correlations from NOESY.

-

Constraint Generation:

-

Distance Constraints: NOESY cross-peak intensities are converted into upper and lower distance bounds between pairs of protons.

-

Dihedral Angle Constraints: Scalar coupling constants (J-couplings) from COSY spectra are used to restrain the dihedral angles of the sugar pucker and the backbone.[6]

-

-

Structure Calculation: The collected constraints are used in molecular dynamics (MD) and simulated annealing protocols to generate an ensemble of structures consistent with the experimental data.

-

Structure Refinement: The initial structures are refined to optimize their fit to the experimental data and to ensure good stereochemistry.

Expected Quantitative Data

The following tables summarize the types of quantitative data that would be obtained from an NMR analysis of d(A-T-G-T).

| Parameter | Description | Expected Values (Typical B-DNA) |

| Sugar Pucker (P) | Describes the conformation of the deoxyribose ring. | C2'-endo (P ≈ 144°) |

| Glycosidic Angle (χ) | Defines the orientation of the base relative to the sugar. | anti (χ ≈ -102°) |

| Backbone Torsion Angles | (α, β, γ, δ, ε, ζ) Describe the conformation of the phosphodiester backbone. | Varies, but within ranges characteristic of B-form DNA. |

| Inter-proton Distances | Derived from NOESY, used as constraints in structure calculation. Measured in Angstroms (Å). | e.g., H2'(i) to H6/H8(i+1) is typically short (~3.5 Å) in B-DNA. |

| J-coupling Constants | Scalar couplings between protons, used to determine sugar pucker. Measured in Hertz (Hz). | e.g., J(H1'-H2') gives information on the sugar conformation. |

Table 1: Key Structural Parameters from NMR Analysis

| Residue | H1'-H2' | H1'-H2'' | H2'-H3' | H2''-H3' | H3'-H4' |

| A1 | Value | Value | Value | Value | Value |

| T2 | Value | Value | Value | Value | Value |

| G3 | Value | Value | Value | Value | Value |

| T4 | Value | Value | Value | Value | Value |

Table 2: Example Table for Deoxyribose ³J(H,H) Coupling Constants (Hz)

Structural Analysis by X-ray Crystallography

X-ray crystallography can provide a high-resolution, static picture of the oligonucleotide's structure in the solid state.[7][8][9]

Experimental Protocol: X-ray Crystallography

Figure 2: Workflow for X-ray Crystallography.

-

Crystallization: The purified d(A-T-G-T) is crystallized, typically using the vapor diffusion method (hanging or sitting drop). This involves screening a wide range of conditions (precipitants, pH, temperature, ions) to find those that yield diffraction-quality crystals.

-

Data Collection: A suitable crystal is mounted and exposed to a high-intensity X-ray beam, often at a synchrotron source.[9] The crystal diffracts the X-rays, producing a pattern of spots that are recorded on a detector.[7]

-

Data Processing: The intensities of the diffraction spots are measured, and the data are indexed and scaled to produce a set of structure factor amplitudes.

-

Phase Determination: The "phase problem" is solved to reconstruct the electron density map. For DNA, molecular replacement, using a canonical A- or B-form DNA model, is a common method.

-

Model Building and Refinement: An atomic model of d(A-T-G-T) is built into the electron density map. This model is then refined to improve the agreement between the calculated and observed diffraction data, resulting in the final crystal structure.[8]

Expected Quantitative Data

| Parameter | Description |

| Space Group | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions | The dimensions (a, b, c, α, β, γ) of the repeating unit of the crystal. |

| Resolution (Å) | A measure of the level of detail in the electron density map. |

| R-work / R-free | Statistical measures of the agreement between the model and the diffraction data. |

| Atomic Coordinates | The x, y, z coordinates of each atom in the unit cell. |

| B-factors (°Å²) | Indicate the thermal motion or disorder of each atom. |

Table 3: Key Parameters from X-ray Crystallography Analysis

| Torsion Angle | A1 | T2 | G3 | T4 |

| α (O3'-P-O5'-C5') | Value | Value | Value | Value |

| β (P-O5'-C5'-C4') | Value | Value | Value | Value |

| γ (O5'-C5'-C4'-C3') | Value | Value | Value | Value |

| δ (C5'-C4'-C3'-O3') | Value | Value | Value | Value |

| ε (C4'-C3'-O3'-P) | Value | Value | Value | Value |

| ζ (C3'-O3'-P-O5') | Value | Value | Value | Value |

| χ (O4'-C1'-N9/N1-C4/C2) | Value | Value | Value | Value |

Table 4: Example Table for Backbone and Glycosidic Torsion Angles (°) from a Crystal Structure

Computational Analysis: Molecular Dynamics (MD) Simulations

MD simulations provide a powerful computational microscope to study the dynamic behavior of d(A-T-G-T) in solution at an atomic level.[10][11][12] They can complement experimental data from NMR or be used for de novo structural prediction.

Simulation Protocol

-

System Setup: An initial 3D model of d(A-T-G-T) (e.g., canonical B-form DNA) is generated. This model is placed in a simulation box filled with a chosen water model (e.g., TIP3P) and counter-ions to neutralize the system.

-

Force Field Selection: A molecular mechanics force field (e.g., AMBER, CHARMM) is chosen to describe the potential energy of the system.[11]

-

Minimization and Equilibration: The system's energy is minimized to remove steric clashes. It is then gradually heated and equilibrated under constant temperature and pressure (NPT ensemble) to reach a stable state.

-

Production Run: A long simulation (nanoseconds to microseconds) is run to sample the conformational space of the oligonucleotide. The trajectories of all atoms are saved for analysis.[12]

Data Analysis from MD Simulations

MD trajectories can be analyzed to extract a wealth of structural and dynamic information, including the parameters listed in the NMR and X-ray crystallography sections (e.g., torsion angles, sugar pucker), as well as:

-

Root Mean Square Deviation (RMSD) to assess structural stability.

-

Hydrogen bonding patterns and lifetimes.

-

Solvent accessible surface area.

-

Helical parameters.

Conclusion

The structural analysis of the d(A-T-G-T) oligonucleotide requires a multi-pronged approach, integrating chemical synthesis, purification, and high-resolution analytical techniques. While NMR spectroscopy provides detailed information about the solution structure and dynamics, X-ray crystallography can offer a precise, static snapshot of its conformation. Complementing these experimental methods, molecular dynamics simulations allow for the exploration of the oligonucleotide's conformational landscape and dynamic properties. The combined application of these methodologies, as outlined in this guide, will enable a comprehensive structural characterization of d(A-T-G-T), providing a crucial foundation for understanding its biological roles and for its potential application in drug development.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. atdbio.com [atdbio.com]

- 4. biopharmaspec.com [biopharmaspec.com]

- 5. biopharmaspec.com [biopharmaspec.com]

- 6. Quantification of DNA structure from NMR data: conformation of d-ACATCGATGT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. web.stanford.edu [web.stanford.edu]

- 11. Molecular dynamics simulation for all - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular dynamics - Wikipedia [en.wikipedia.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Thermodynamic Properties of Short DNA Sequences

This guide provides a comprehensive overview of the core thermodynamic properties governing the stability of short DNA sequences. An understanding of these principles is fundamental for a wide range of applications, including polymerase chain reaction (PCR), probe design for microarrays and sequencing, the development of antisense therapies, and DNA-based nanotechnology.[1][2][3][4] We will explore the key thermodynamic parameters, the experimental protocols for their determination, and the theoretical models used for their prediction.

Core Thermodynamic Concepts in DNA Duplex Stability

The stability of a double-stranded DNA (dsDNA) helix is a function of several thermodynamic parameters that describe the equilibrium between the duplex state and the single-stranded (ssDNA) state.[5] This transition, often referred to as DNA melting or denaturation, is driven by temperature.[5][6]

-

Melting Temperature (T_m): This is the temperature at which 50% of the DNA strands are in the double-helical state and 50% are in the random-coil, single-stranded state.[5][7][8] It serves as a primary indicator of duplex stability; a higher T_m signifies a more stable duplex. T_m is dependent on the DNA sequence, its length, concentration, and the ionic strength of the buffer.[5][8]

-

Enthalpy (ΔH°): The enthalpy change represents the heat absorbed or released during the formation of the DNA duplex from its single strands at constant pressure. For DNA hybridization, ΔH° is negative, indicating an exothermic process driven primarily by the stacking interactions between adjacent base pairs.[9]

-

Entropy (ΔS°): The entropy change reflects the change in the degree of randomness or disorder during duplex formation. The formation of an ordered double helix from two disordered single strands results in a decrease in entropy, making ΔS° a negative value.[7]

-

Gibbs Free Energy (ΔG°): The Gibbs free energy change is the ultimate measure of duplex stability and spontaneity of the hybridization process. It is related to enthalpy and entropy by the fundamental equation: ΔG° = ΔH° - TΔS°. A more negative ΔG° indicates a more stable duplex and a more favorable hybridization reaction.[5][10]

The Nearest-Neighbor Model: Predicting DNA Thermodynamics

The thermodynamic properties of a DNA duplex can be predicted from its sequence using the nearest-neighbor (NN) model.[1][11] This model posits that the stability of a given base pair is significantly influenced by the identity of its adjacent, or "nearest-neighbor," base pairs.[5][11] The overall thermodynamic parameters for a duplex are calculated by summing the values for each nearest-neighbor pair in the sequence, along with initiation factors.[1][11][12][13]

The NN model is a powerful predictive tool used in primer and probe design software.[1] The thermodynamic parameters for all 10 possible Watson-Crick nearest-neighbor pairs have been experimentally determined and are essential for these calculations.[5]

Table 1: Nearest-Neighbor Thermodynamic Parameters for DNA/DNA Duplexes

The following table summarizes the standard enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG° at 37°C) for the 10 unique nearest-neighbor dinucleotides in 1 M NaCl solution. These values are fundamental for predicting the stability of any short DNA duplex.

| Nearest-Neighbor (5'-3'/3'-5') | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°_37 (kcal/mol) |

| AA/TT | -7.6 | -21.3 | -1.0 |

| AT/TA | -7.2 | -20.4 | -0.9 |

| TA/AT | -7.2 | -21.3 | -0.9 |

| CA/GT | -8.5 | -22.7 | -1.5 |

| GT/CA | -8.4 | -22.4 | -1.5 |

| CT/GA | -7.8 | -21.0 | -1.3 |

| GA/CT | -8.2 | -22.2 | -1.3 |

| CG/GC | -10.6 | -27.2 | -2.2 |

| GC/CG | -9.8 | -24.4 | -2.4 |

| GG/CC | -8.0 | -19.9 | -1.8 |

| Initiation | +0.2 | -5.7 | +2.0 |

Data synthesized from established nearest-neighbor parameter sets. The initiation term accounts for the formation of the first base pair.[5][12]

Experimental Protocols for Determining Thermodynamic Properties

Several robust experimental techniques are employed to measure the thermodynamic properties of DNA sequences. The choice of method often depends on the specific parameters being investigated and the required accuracy.

UV-Visible Spectroscopy for DNA Melting Analysis

UV-Vis spectroscopy is a widely used, simple, and sensitive method to determine the melting temperature (T_m) of a DNA duplex.[14]

-

Principle: The technique leverages the hyperchromic effect: single-stranded DNA absorbs more UV light at 260 nm than double-stranded DNA.[14][15] This is because the base stacking in the double helix hinders the π → π* electronic transitions in the aromatic bases.[15] By monitoring the absorbance at 260 nm as a function of temperature, a sigmoidal "melting curve" is generated.[14][16] The midpoint of this transition corresponds to the T_m.[14][15]

-

Methodology:

-

Sample Preparation: Two complementary DNA oligonucleotides are annealed in a buffer solution of known ionic strength (e.g., 1 M NaCl).[17] Several samples with different DNA concentrations are prepared to determine concentration-dependent thermodynamic parameters.[18]

-

Instrumentation: A UV-Vis spectrophotometer equipped with a Peltier temperature controller is used.[15][16]

-

Data Collection: The absorbance of the sample at 260 nm is recorded as the temperature is increased at a slow, constant rate (e.g., 0.5 or 1.0 °C/min).[19][20]

-

Data Analysis: The raw absorbance vs. temperature data is plotted to generate a melting curve. The first derivative of this curve is often calculated, where the peak of the derivative corresponds to the T_m.[6][20] By plotting 1/T_m versus the natural logarithm of the total strand concentration (ln C_T), a van't Hoff plot is created. From the slope and intercept of this plot, the enthalpy (ΔH°) and entropy (ΔS°) of hybridization can be calculated.[19][21]

-

Caption: Workflow for determining DNA thermodynamic properties using UV-Vis spectroscopy.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique that provides a direct, model-independent measurement of the heat changes associated with DNA denaturation.[22][23]

-

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample cell (containing the DNA solution) and a reference cell (containing only the buffer) as they are heated at a constant rate.[23][24] When the DNA melts, it absorbs heat, resulting in a detectable difference in heat flow, which is plotted against temperature to produce a thermogram.

-

Methodology:

-

Sample Preparation: A solution of the DNA duplex is prepared in a suitable buffer and degassed. The same buffer is used for the reference cell.[17]

-

Instrumentation: A differential scanning calorimeter is used. The sample and reference solutions are loaded into their respective cells.

-

Data Collection: The cells are heated at a constant scan rate (e.g., 1°C/min), and the differential heat flow (heat capacity, C_p) is recorded as a function of temperature.[24]

-

Data Analysis: The area under the peak in the DSC thermogram provides a direct measure of the calorimetric enthalpy (ΔH°_cal) of the transition.[22] The temperature at the peak maximum is the T_m. The entropy (ΔS°_cal) can also be derived from the thermogram.[24] Comparing the calorimetric enthalpy with the van't Hoff enthalpy (derived from UV melting) can provide insights into the two-state nature of the melting transition.[10]

-

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring the thermodynamics of binding interactions, including DNA hybridization. It directly measures the heat released or absorbed during the binding event at a constant temperature.[25][26]

-

Principle: A solution of one DNA strand (the "ligand") is titrated in small aliquots into a sample cell containing its complementary strand (the "macromolecule").[26] The heat change upon each injection is measured. The resulting data is plotted as heat per injection versus the molar ratio of the strands.

-

Methodology:

-

Sample Preparation: Solutions of the two complementary single DNA strands are prepared in the same degassed buffer. One is loaded into the ITC syringe and the other into the sample cell.[25]

-

Instrumentation: An isothermal titration calorimeter is used. The experiment is conducted at a constant temperature, typically below the expected T_m.[27]

-

Data Collection: The ligand strand is injected into the sample cell in a series of small, timed injections. The instrument measures the heat change after each injection until the binding sites are saturated.

-

Data Analysis: Fitting the integrated heat data to a suitable binding model yields the binding affinity (K_a), the stoichiometry of the interaction (n), and the enthalpy of binding (ΔH°).[26] From these values, the Gibbs free energy (ΔG° = -RTlnK_a) and entropy (ΔS° = (ΔH° - ΔG°)/T) can be calculated, providing a complete thermodynamic profile of the hybridization from a single experiment.[25][26]

-

Caption: Relationship between experimental techniques and the thermodynamic parameters they determine.

Conclusion

The thermodynamic properties of short DNA sequences are critical determinants of their biological function and utility in biotechnological applications. The stability of a DNA duplex, quantified by its melting temperature, enthalpy, entropy, and Gibbs free energy, can be accurately predicted using the nearest-neighbor model and precisely measured through techniques like UV-Vis spectroscopy, DSC, and ITC. A thorough understanding and application of these principles and methodologies are indispensable for professionals in molecular biology, genetic research, and the development of nucleic acid-based therapeutics and diagnostics.

References

- 1. academic.oup.com [academic.oup.com]

- 2. iosrjournals.org [iosrjournals.org]

- 3. Thermodynamic properties of DNA sequences: characteristic values for the human genome. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 4. academic.oup.com [academic.oup.com]

- 5. Nucleic acid thermodynamics - Wikipedia [en.wikipedia.org]

- 6. Classification of DNA sequences based on thermal melting profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Melting Temperature (Tm) Calculation for BNA Oligonucleotides [biosyn.com]

- 9. researchportal.port.ac.uk [researchportal.port.ac.uk]

- 10. Transition characteristics and thermodynamic analysis of DNA duplex formation: a quantitative consideration for the extent of duplex association - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Improved thermodynamic parameters and helix initiation factor to predict stability of DNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Understanding DNA Melting Analysis Using UV-Visible Spectroscopy - Behind the Bench [thermofisher.com]

- 15. DNA melting temperature analysis using UV-Vis spectroscopy | Cell And Molecular Biology [labroots.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. Thermodynamic parameters for DNA sequences with dangling ends - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. academic.oup.com [academic.oup.com]

- 20. agilent.com [agilent.com]

- 21. The Role of Structural Enthalpy in Spherical Nucleic Acid Hybridization - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. medcraveonline.com [medcraveonline.com]

- 24. Monitoring DNA Melting using Nano DSC - TA Instruments [tainstruments.com]

- 25. SSB Binding to ssDNA Using Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 27. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Purification of d(A-T-G-T)

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the chemical synthesis and subsequent purification of the deoxyoligonucleotide tetramer d(A-T-G-T). The methodologies detailed herein are based on well-established principles of solid-phase phosphoramidite (B1245037) chemistry and high-performance liquid chromatography (HPLC), representing the gold standard for oligonucleotide production.[1][2][3] This guide is intended to serve as a practical resource for researchers and professionals engaged in the development and application of synthetic oligonucleotides.

Synthesis of d(A-T-G-T) via Phosphoramidite Solid-Phase Synthesis

The synthesis of d(A-T-G-T) is most effectively achieved through automated solid-phase synthesis utilizing phosphoramidite chemistry.[1][2][3] This method constructs the oligonucleotide in the 3' to 5' direction on a solid support, typically controlled pore glass (CPG) or polystyrene.[4] The process involves a repeated cycle of four key chemical reactions for each nucleotide addition.

-

Support Preparation: The synthesis begins with a solid support functionalized with the first nucleoside, thymidine (B127349) (T), which will become the 3'-end of the oligonucleotide. The 5'-hydroxyl group of this nucleoside is protected by a dimethoxytrityl (DMT) group.[3]

-

Synthesis Cycle for d(G-T):

-

Detritylation (De-blocking): The DMT group is removed from the support-bound thymidine using a solution of a mild acid, such as 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[2][4] This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

-

Coupling: The next nucleoside, guanosine (B1672433) (G), is introduced as a phosphoramidite monomer. This monomer is activated by a catalyst, such as 1H-tetrazole or 5-ethylthio-1H-tetrazole, and then couples with the free 5'-hydroxyl group of the support-bound thymidine.[2][3] This reaction is highly efficient, typically achieving over 98% coupling.

-

Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, which would result in deletion mutations, a capping step is performed. This is achieved by acetylating the unreacted hydroxyl groups with a mixture of acetic anhydride (B1165640) and 1-methylimidazole.[2][4]

-

Oxidation: The newly formed phosphite (B83602) triester linkage between the guanosine and thymidine is unstable. It is oxidized to a more stable phosphate (B84403) triester using a solution of iodine in the presence of water and pyridine.[4][5]

-

-

Synthesis Cycle for d(T-G-T): The four-step cycle of detritylation, coupling, capping, and oxidation is repeated with thymidine (T) phosphoramidite.

-

Synthesis Cycle for d(A-T-G-T): The final cycle is performed with adenosine (B11128) (A) phosphoramidite.

-

Final Detritylation: After the final coupling, the terminal 5'-DMT group can either be removed on the synthesizer or left on for purification purposes (Trityl-on purification).[6]

Caption: Workflow for the solid-phase synthesis of d(A-T-G-T).

Cleavage and Deprotection

Upon completion of the synthesis, the oligonucleotide must be cleaved from the solid support and the protecting groups on the phosphate backbone and the nucleobases must be removed.

-

Cleavage: The solid support with the attached oligonucleotide is treated with a concentrated solution of aqueous ammonia (B1221849) or a mixture of ammonia and methylamine (B109427) at room temperature. This cleaves the ester linkage holding the oligonucleotide to the support.

-

Deprotection: The solution containing the cleaved oligonucleotide is then heated (e.g., at 55°C for 8-15 hours) to remove the protecting groups (e.g., benzoyl for adenine (B156593) and cytosine, isobutyryl for guanine) from the nucleobases.[7] The cyanoethyl protecting groups on the phosphate backbone are also removed during this step.[5]

-

Sample Preparation: After deprotection, the ammonia solution is evaporated to yield the crude oligonucleotide product.

Purification of d(A-T-G-T)

The crude synthetic oligonucleotide product contains the full-length d(A-T-G-T) as well as shorter failure sequences. Purification is essential to isolate the desired product. For a short oligonucleotide like a tetramer, High-Performance Liquid Chromatography (HPLC) is the preferred method due to its high resolution and speed.[6][8] Both reversed-phase and anion-exchange HPLC can be employed.

This method is particularly effective as it separates the full-length product, which retains the hydrophobic 5'-DMT group, from the failure sequences that lack this group.[6]

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase:

-

Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.

-

Buffer B: 0.1 M TEAA in acetonitrile.

-

-

Gradient: A linear gradient from a low percentage of Buffer B to a higher percentage is used to elute the oligonucleotides. The DMT-on d(A-T-G-T) will be retained more strongly and elute later than the trityl-off failure sequences.

-

Detection: UV absorbance at 260 nm.

-

Fraction Collection: The peak corresponding to the DMT-on product is collected.

-

Post-Purification Detritylation: The collected fraction is treated with 80% acetic acid to remove the DMT group.[7]

-

Desalting: The final product is desalted using a method like gel filtration to remove the HPLC buffer salts.[6]

Caption: Workflow for the purification of d(A-T-G-T).

| Parameter | Synthesis | Purification (RP-HPLC) |

| Starting Material | Thymidine-functionalized CPG | Crude d(A-T-G-T) |

| Key Reagents | A, T, G Phosphoramidites, TCA, Acetic Anhydride, Iodine | Acetonitrile, Triethylammonium Acetate, Acetic Acid |

| Typical Yield | 1-10 µmol scale is common | >50% recovery of full-length product |

| Expected Purity | Crude: 50-70% full-length product | >95% pure d(A-T-G-T) |

Characterization of Purified d(A-T-G-T)

After purification, the identity and purity of the d(A-T-G-T) should be confirmed using analytical techniques.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the oligonucleotide. The expected monoisotopic mass of d(A-T-G-T) can be calculated and compared to the experimental value.

-

Analytical HPLC: A small aliquot of the purified product can be analyzed by HPLC to assess its purity. A single major peak should be observed.

-

UV-Vis Spectroscopy: The concentration of the oligonucleotide solution can be determined by measuring its absorbance at 260 nm. The extinction coefficient can be calculated based on the sequence.

This guide provides a foundational understanding of the synthesis and purification of d(A-T-G-T). The specific parameters for each step may require optimization based on the available instrumentation and reagents.

References

- 1. twistbioscience.com [twistbioscience.com]

- 2. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 3. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 4. biosyn.com [biosyn.com]

- 5. atdbio.com [atdbio.com]

- 6. atdbio.com [atdbio.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - US [thermofisher.com]

An In-depth Technical Guide on the Conformational Dynamics of Tetranucleotide DNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conformational dynamics of DNA are fundamental to its biological function, influencing processes such as protein recognition, replication, and transcription. While much is understood about the structure of long DNA helices, short oligonucleotides, particularly tetranucleotides, exhibit a remarkable degree of structural polymorphism that is sequence-dependent.[1][2] Understanding the intricate dance of these small DNA fragments between various conformational states is crucial for the rational design of therapeutics that target specific DNA structures and for advancing our comprehension of DNA's role in cellular processes.[3][4] This guide provides a technical overview of the core principles, experimental and computational methodologies, and key quantitative insights into the conformational dynamics of tetranucleotide DNA.

Core Concepts of Tetranucleotide Conformations

Short DNA sequences can adopt a variety of conformations beyond the canonical B-form. The primary forms include A-DNA, B-DNA, and Z-DNA, each characterized by distinct helical parameters.[5] The transition between these forms is a dynamic process influenced by the nucleotide sequence, solvent conditions, and the presence of ions or binding proteins.[6]

-

A-DNA: A right-handed helix that is wider and shorter than B-DNA. It is typically observed in conditions of low humidity and is the characteristic form of RNA duplexes.

-

B-DNA: The classic right-handed double helix described by Watson and Crick, prevalent under physiological conditions.[6]

-

Z-DNA: A left-handed helix that can be formed by sequences with alternating purines and pyrimidines. Its formation can be promoted by DNA supercoiling.[5]

-

G-quadruplexes: Guanine-rich sequences can form four-stranded structures known as G-quadruplexes, which are stabilized by Hoogsteen hydrogen bonds and the presence of a central cation, typically potassium.[7][8] These structures are of significant interest in drug development, particularly in the context of telomeres and oncogene promoters.[7][9] The formation of G-quadruplexes can be an intramolecular, bimolecular, or tetramolecular process.[7]

The sequence of the tetranucleotide plays a pivotal role in determining its preferred conformation and the energy landscape of its transitions.[1][2] For instance, the central dinucleotide step within a tetranucleotide sequence significantly influences the local helical parameters.[1][10]

Experimental Methodologies

A suite of biophysical techniques is employed to probe the conformational dynamics of tetranucleotides. Each method provides a unique window into the structural and dynamic properties of these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of nucleic acids in solution.[11][12][13] Two-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, are essential for assigning proton resonances and identifying through-bond and through-space interactions.[12]

Detailed Protocol for 2D NMR of a Tetranucleotide:

-

Sample Preparation:

-

Synthesize and purify the desired DNA oligonucleotide.

-

Dissolve the DNA sample in a suitable buffer (e.g., 10 mM sodium phosphate (B84403), 100 mM NaCl, 0.1 mM EDTA, pH 7.0) to a final concentration of 0.5-2 mM.

-

For experiments requiring observation of exchangeable imino protons, the sample is dissolved in 90% H₂O/10% D₂O. For most other experiments, the sample is lyophilized and redissolved in 99.96% D₂O.

-

Anneal the sample by heating to 95°C for 5 minutes, followed by slow cooling to room temperature to ensure proper duplex formation.[14]

-

-

NMR Data Acquisition:

-

Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).[15]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space distances between protons up to ~5 Å. A mixing time of 150-300 ms (B15284909) is typically used to observe intra- and inter-residue NOEs.

-

TOCSY (Total Correlation Spectroscopy): Used to identify scalar-coupled proton spin systems within each deoxyribose sugar ring.

-

COSY (Correlation Spectroscopy): Helps in assigning protons that are coupled through two or three bonds.

-

³¹P NMR: Provides information about the conformation of the phosphate backbone.[15]

-

-

Data Analysis:

-

Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign the proton resonances sequentially using the established "walk" method in the NOESY spectra, starting from the known chemical shifts of specific proton types.

-

Analyze cross-peak intensities in NOESY spectra to derive distance restraints.

-

Use J-coupling constants from COSY spectra to determine dihedral angles in the sugar-phosphate backbone.

-

Utilize the derived restraints in molecular modeling programs (e.g., AMBER, XPLOR-NIH) to calculate a family of structures consistent with the NMR data.[11]

-

Single-Molecule Förster Resonance Energy Transfer (smFRET)

smFRET is a highly sensitive technique that allows for the real-time observation of conformational changes in individual molecules.[16][17] It is particularly well-suited for studying dynamic processes like the formation and dissociation of DNA structures.[18][19]

Detailed Protocol for smFRET of a Tetranucleotide:

-

Sample Preparation:

-

Synthesize the DNA oligonucleotide with specific modifications for fluorophore attachment. Typically, a donor (e.g., Cy3) and an acceptor (e.g., Cy5) fluorophore are incorporated at desired positions.

-

For surface immobilization, a biotin (B1667282) moiety is often attached to one end of the DNA strand.

-

Purify the labeled DNA to remove any free fluorophores.

-

-

Immobilization and Imaging:

-

Prepare a quartz slide coated with streptavidin.

-

Incubate the biotinylated and fluorophore-labeled DNA on the slide to allow for surface immobilization.

-

Wash the slide to remove unbound DNA.

-

Image the slide using a total internal reflection fluorescence (TIRF) microscope.[16][18] This setup excites only the fluorophores near the surface, reducing background noise.

-

-

Data Acquisition and Analysis:

-

Excite the donor fluorophore with a laser and simultaneously record the fluorescence intensity of both the donor and acceptor fluorophores over time using a sensitive camera.[20]

-

Calculate the FRET efficiency (E) for each molecule at each time point using the formula: E = I_A / (I_A + I_D), where I_A and I_D are the intensities of the acceptor and donor, respectively.[18]

-

Generate FRET efficiency histograms to identify different conformational states, which will appear as distinct peaks.

-

Analyze the time trajectories of FRET efficiency to determine the kinetics of transitions between these states.[17]

-

Molecular Dynamics (MD) Simulations

MD simulations provide a computational microscope to visualize the conformational dynamics of DNA at an atomic level of detail.[21][22] These simulations can complement experimental data by providing insights into the transition pathways and the underlying energetic landscape.[23][24]

Detailed Protocol for MD Simulation of a Tetranucleotide:

-

System Setup:

-

Generate an initial 3D structure of the tetranucleotide duplex, typically in the canonical B-form, using software like AMBER's leap program.[24]

-

Solvate the DNA in a periodic box of water molecules (e.g., SPC/E or TIP3P water models).[24]

-

Add counterions (e.g., Na⁺ or K⁺) to neutralize the system.[21]

-

-

Simulation Parameters:

-

Choose a suitable force field for nucleic acids, such as AMBER's parm94 or parmbsc1.[21]

-

Perform an initial energy minimization of the system to remove any steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume conditions.

-

Equilibrate the system under constant pressure and temperature (NPT ensemble) until properties like density and potential energy stabilize.

-

-

Production Run and Analysis:

-

Run the production simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of interest.[25]

-

Analyze the resulting trajectory to calculate various structural parameters, such as root-mean-square deviation (RMSD), helical parameters, and sugar pucker conformations.

-

Advanced analysis techniques like principal component analysis (PCA) and Markov state models (MSMs) can be used to identify the major conformational states and the kinetics of their interconversion.

-

Quantitative Data on Tetranucleotide Dynamics

The following tables summarize representative quantitative data on the conformational dynamics of DNA, providing insights into the stability and transition kinetics of different structures.

Table 1: Thermodynamic Parameters for DNA Duplex Formation

| Nearest Neighbor | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°₃₇ (kcal/mol) |

| AA/TT | -7.6 | -21.3 | -1.0 |

| AT/TA | -7.2 | -20.4 | -0.9 |

| TA/AT | -7.2 | -21.3 | -0.6 |

| CA/GT | -8.5 | -22.7 | -1.5 |

| GT/CA | -8.4 | -22.4 | -1.4 |

| CT/GA | -7.8 | -21.0 | -1.3 |

| GA/CT | -8.2 | -22.2 | -1.3 |

| CG/GC | -10.6 | -27.2 | -2.2 |

| GC/CG | -9.8 | -24.4 | -2.4 |

| GG/CC | -8.0 | -19.9 | -1.8 |

| Helix Initiation | 0.2 | -5.7 | 2.0 |

| Data adapted from studies on DNA duplex stability. The values represent the change in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°₃₇) at 37°C for the formation of a duplex from single strands. A helix initiation penalty is also included.[26] |

Table 2: Conformational Transition Free Energy

| Transition | Method | Free Energy Change (kcal/mol) |

| B-DNA to A-DNA | Targeted MD with WHAM | 11.4 |

| This value represents the free energy penalty for the full transition from B-form to A-form DNA in an aqueous solution, as determined by computational methods.[6] |

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the study of tetranucleotide conformational dynamics.

Experimental Workflow

References

- 1. Sequence-dependent DNA structure: tetranucleotide conformational maps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Specific DNA structural attributes modulate platinum anticancer drug site selection and cross-link generation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy [mdpi.com]

- 5. Experimental detection of conformational transitions between forms of DNA: problems and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Theoretical study of large conformational transitions in DNA: the B↔A conformational change in water and ethanol/water - PMC [pmc.ncbi.nlm.nih.gov]

- 7. G-quadruplex - Wikipedia [en.wikipedia.org]

- 8. G-quadruplex structures formed by human telomeric DNA and C9orf72 hexanucleotide repeats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Molecular dynamics simulations of the 136 unique tetranucleotide sequences of DNA oligonucleotides. II. Sequence context effects on the dynamical structures of the 10 unique dinucleotide steps - MDC Repository [edoc.mdc-berlin.de]

- 11. NMR Structure Determination for Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]

- 13. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. news-medical.net [news-medical.net]

- 16. Frontiers | Single-Molecule FRET: A Tool to Characterize DNA Nanostructures [frontiersin.org]

- 17. Conformational Dynamics of DNA Polymerases Revealed at the Single-Molecule Level - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Studying DNA Looping by Single-Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Single Molecule FRET Studies of DNA Repair Dynamics – Overview | Erie Lab [erielab.web.unc.edu]

- 20. Video: Studying DNA Looping by Single-Molecule FRET [jove.com]

- 21. Molecular Dynamics Simulations of the 136 Unique Tetranucleotide Sequences of DNA Oligonucleotides. II: Sequence Context Effects on the Dynamical Structures of the 10 Unique Dinucleotide Steps - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Molecular dynamics simulation-based trinucleotide and tetranucleotide level structural and energy characterization of the functional units of genomic DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 24. web.iitd.ac.in [web.iitd.ac.in]

- 25. edoc.mdc-berlin.de [edoc.mdc-berlin.de]

- 26. Improved thermodynamic parameters and helix initiation factor to predict stability of DNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Functions of Short Single-Stranded DNA: From Cellular Mechanisms to Therapeutic Innovations

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Single-stranded DNA (ssDNA), once viewed primarily as a transient intermediate in DNA replication and repair, is now recognized as a critical player in a multitude of cellular processes and a versatile tool in biotechnology and therapeutic development. Unlike the stable, double-helical structure of double-stranded DNA (dsDNA), ssDNA is a single chain of nucleotides, granting it structural flexibility and the ability to fold into complex three-dimensional shapes or to hybridize with complementary nucleic acid sequences.[1][2] This guide provides an in-depth exploration of the core functions of short ssDNA, detailing its fundamental biological roles, its applications as a therapeutic modality, and the key experimental protocols used to study and harness its properties.

Core Biological Functions of ssDNA

Within the cell, ssDNA is transiently exposed during essential processes like DNA replication, repair, and transcription.[3][4] Its exposure is a critical signal that initiates a cascade of events, mediated by a class of proteins known as single-stranded DNA binding proteins (SSBs). These proteins are essential for protecting the vulnerable ssDNA from degradation, preventing the formation of inhibitory secondary structures, and coordinating the recruitment of other enzymes involved in DNA metabolism.[3][4][5][6]

Role in DNA Replication

DNA replication requires the unwinding of the dsDNA helix to expose the two template strands.[7] SSBs, such as Replication Protein A (RPA) in eukaryotes, rapidly coat the exposed ssDNA at the replication fork.[3][8] This coating serves several crucial functions:

-

Stabilization: It prevents the two strands from re-annealing.[7][9]

-

Protection: It shields the ssDNA from attack by cellular nucleases.[9][10]

-

Processivity: It removes secondary structures that could stall the progression of DNA polymerase.[4][11]

On the lagging strand, DNA is synthesized discontinuously in short segments known as Okazaki fragments, which begin as RNA primers that are then extended by DNA polymerase.[12] SSBs are critical for maintaining the template integrity of the lagging strand throughout this process.[12]

References

- 1. genscript.com [genscript.com]

- 2. biologyonline.com [biologyonline.com]

- 3. Human single-stranded DNA binding proteins are essential for maintaining genomic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Single-stranded DNA-binding protein is dynamic, critical to DNA repair | EurekAlert! [eurekalert.org]

- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 7. azolifesciences.com [azolifesciences.com]

- 8. Assessing Protein Dynamics on Low-Complexity Single-Stranded DNA Curtains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. quora.com [quora.com]

- 10. quora.com [quora.com]

- 11. Molecular mechanism of DNA association with single-stranded DNA binding protein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Khan Academy [khanacademy.org]

Unraveling the Dynamics of d(A-T-G-T): A Technical Guide to Molecular Dynamics Simulations

For Researchers, Scientists, and Drug Development Professionals

The tetranucleotide sequence d(A-T-G-T) represents a fundamental building block of DNA. Understanding its intrinsic conformational dynamics is crucial for deciphering the complexities of DNA recognition by proteins and the binding of small molecule therapeutics. Molecular dynamics (MD) simulations offer a powerful computational microscope to probe these dynamics at an atomic level. This in-depth technical guide provides a comprehensive overview of the methodologies and expected outcomes for MD simulations of d(A-T-G-T), drawing upon established protocols and highlighting key analytical techniques.

Structural Dynamics of d(A-T-G-T)

Analysis of MD trajectories from such simulations typically involves the characterization of several key structural parameters. These parameters provide a quantitative description of the conformational landscape explored by the DNA fragment.

Table 1: Key Structural Parameters in MD Simulations of DNA

| Parameter | Description | Typical Analysis |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions in the simulation from a reference structure (e.g., the initial minimized structure). It indicates the overall structural stability and convergence of the simulation. | Plotting RMSD over time to assess equilibration. Calculating average and standard deviation of RMSD for the production phase. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of each atom or residue around its average position over the course of the simulation. It highlights flexible and rigid regions of the molecule. | Plotting RMSF per nucleotide to identify regions of high and low flexibility. |

| Hydrogen Bond Analysis | Monitors the formation and breaking of hydrogen bonds, particularly the Watson-Crick hydrogen bonds between base pairs, which are crucial for maintaining the double-helical structure. | Calculating the percentage occupancy of each hydrogen bond throughout the simulation. Analyzing the lifetime of hydrogen bonds. |

| Helical Parameters | Describes the geometry of the DNA double helix, including parameters like twist, rise, roll, slide, shift, and tilt between adjacent base pairs. These parameters reveal sequence-dependent variations in helical structure. | Calculating the average and distribution of each helical parameter for the central T-G step. |

| Backbone Torsion Angles | Characterizes the conformation of the sugar-phosphate backbone. Key torsion angles include alpha, beta, gamma, delta, epsilon, and zeta. | Analyzing the distribution of torsion angles to identify conformational substates (e.g., BI/BII transitions). |

| Minor and Major Groove Dimensions | Measures the width and depth of the minor and major grooves of the DNA helix. These dimensions are critical for the binding of proteins and drugs. | Calculating the average groove widths and their fluctuations over time. |

Experimental Protocols for MD Simulation of d(A-T-G-T)

The following detailed protocol is a generalized methodology for performing an all-atom MD simulation of a d(A-T-G-T) duplex in explicit solvent, based on the standards established by the Ascona B-DNA Consortium.[4][5]

Table 2: Detailed Protocol for MD Simulation of d(A-T-G-T) Duplex

| Step | Procedure | Parameters and Software |

| 1. System Setup | Generate the initial 3D structure of the d(A-T-G-T) duplex in a canonical B-DNA conformation. Solvate the DNA in a periodic box of water molecules (e.g., TIP3P water model). Add counterions (e.g., Na+ or K+) to neutralize the system. | Software: AMBER (tleap module) or CHARMM. Force Fields: AMBER (e.g., ff14SB for DNA) or CHARMM (e.g., CHARMM36 for nucleic acids). |

| 2. Minimization | Perform energy minimization to relieve any steric clashes or unfavorable geometries in the initial structure. This is typically done in a multi-stage process, first minimizing the solvent and ions while restraining the DNA, and then minimizing the entire system. | Algorithm: Steepest descent followed by conjugate gradient. Number of Steps: Typically 5000-10000 steps for each stage. |

| 3. Heating | Gradually heat the system from 0 K to the target temperature (e.g., 300 K) over a period of several hundred picoseconds. This is done under constant volume (NVT) conditions. | Thermostat: Berendsen or Langevin thermostat. Time Step: 1-2 fs. Duration: 200-500 ps. |

| 4. Equilibration | Equilibrate the system at the target temperature and pressure (e.g., 1 atm) to allow the system to relax and reach a stable state. This is performed under constant pressure and temperature (NPT) conditions. | Thermostat: Langevin thermostat. Barostat: Berendsen or Parrinello-Rahman barostat. Time Step: 2 fs. Duration: 1-10 ns. |

| 5. Production | Run the production simulation for the desired length of time to sample the conformational space of the d(A-T-G-T) duplex. Coordinates are saved at regular intervals for subsequent analysis. | Ensemble: NPT. Time Step: 2 fs with SHAKE algorithm to constrain bonds involving hydrogen. Duration: 100 ns to several microseconds, depending on the research question. Long-range electrostatics: Particle Mesh Ewald (PME) method. |

| 6. Trajectory Analysis | Analyze the saved trajectory to calculate the structural and dynamic properties of interest, as outlined in Table 1. | Software: AMBER (cpptraj module), GROMACS analysis tools, VMD, MDAnalysis. |

Visualizing the Workflow and Context

To provide a clearer understanding of the simulation process and the biological relevance of the d(A-T-G-T) sequence, the following diagrams illustrate a typical MD simulation workflow and the central dogma of molecular biology.

Interactions with Proteins and Drugs

The d(A-T-G-T) sequence, particularly its A-T rich nature, suggests a preference for binding in the minor groove by certain proteins and small molecules.[6][7] The minor groove of A-T rich sequences is typically narrower than that of G-C rich regions, providing a snug fit for crescent-shaped molecules.

Protein Recognition: Many DNA-binding proteins, including transcription factors and histone-like proteins, recognize specific DNA sequences.[8][9] The ATGT sequence motif can be a part of a larger recognition site for such proteins. MD simulations can be employed to study the detailed interactions between a protein and a DNA fragment containing the d(A-T-G-T) sequence, elucidating the roles of hydrogen bonding, electrostatic interactions, and van der Waals forces in the recognition process.[10]

Drug Binding: A variety of minor groove binding drugs, such as netropsin (B1678217) and distamycin, show a strong preference for A-T rich DNA sequences.[11][12] These drugs can interfere with DNA replication and transcription, making them potential anticancer or antimicrobial agents. MD simulations are invaluable for understanding the binding affinity, kinetics, and conformational changes induced in both the DNA and the drug upon binding.[6] This information is critical for the rational design of new drugs with improved specificity and efficacy.

Conclusion

Molecular dynamics simulations provide an indispensable tool for investigating the structural and dynamic properties of the d(A-T-G-T) tetranucleotide. Although specific quantitative data for this sequence from large-scale consortium efforts is not yet readily accessible in dedicated public databases, the established protocols and analytical methods outlined in this guide provide a robust framework for researchers to conduct their own detailed investigations. By elucidating the conformational landscape of this fundamental DNA sequence and its interactions with other biomolecules, MD simulations will continue to play a pivotal role in advancing our understanding of DNA biology and in the development of novel therapeutic strategies.

References

- 1. Ascona B-DNA Consortium - Wikipedia [en.wikipedia.org]

- 2. Scfbio [scfbio-iitd.res.in]

- 3. MD-DATA: the legacy of the ABC Consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Dynamics Simulations of the 136 Unique Tetranucleotide Sequences of DNA Oligonucleotides. II: Sequence Context Effects on the Dynamical Structures of the 10 Unique Dinucleotide Steps - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Binding to the DNA Minor Groove by Heterocyclic Dications: From AT Specific Monomers to GC Recognition with Dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein and drug interactions in the minor groove of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. icts.res.in [icts.res.in]

- 9. Adaptation of DNA to Protein Binding Revealed by Spectroscopy and Molecular Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Atomistic modeling of protein-DNA interaction specificity: progress and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Drug Design and DNA Structural Research Inspired by the Neidle Laboratory: DNA Minor Groove Binding and Transcription Factor Inhibition by Thiophene Diamidines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antineoplastic DNA-binding compounds: intercalating and minor groove binding drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Genome's Regulatory Code: A Technical Guide to the Discovery and Function of Short DNA Sequences

For Immediate Release

This technical guide provides an in-depth exploration of the methodologies used to discover and characterize the functions of short DNA sequences. Tailored for researchers, scientists, and drug development professionals, this document details the experimental protocols, quantitative data, and biological pathways central to understanding the non-coding genome. By elucidating the roles of these critical regulatory elements, we can unlock new avenues for therapeutic intervention and drug design.

Introduction: The Functional Significance of Short DNA Sequences

The vast non-coding regions of the genome are replete with short DNA sequences that are crucial for the precise regulation of gene expression. These sequences, which include transcription factor binding sites, enhancers, silencers, and aptamers, represent a complex regulatory network that governs cellular function in both health and disease. Understanding the function of these elements is paramount for the development of novel therapeutics that can modulate gene activity with high specificity. This guide provides a technical overview of the key experimental approaches and quantitative analyses used to functionally characterize these short DNA sequences.

Quantitative Analysis of Protein-DNA Interactions

The function of many short DNA sequences is mediated by their interaction with proteins, such as transcription factors. The affinity of these interactions is a key determinant of their regulatory potential. The equilibrium dissociation constant (Kd) is a common metric used to quantify this affinity, with a lower Kd value indicating a stronger binding interaction.[1]

Below are tables summarizing representative quantitative data for protein-DNA interactions.

| Transcription Factor | DNA Binding Site (Sequence) | Dissociation Constant (Kd) | Organism/Cell Type | Reference |

| NF-κB p50 Homodimer | GGGAATTCCC | ~1 nM | In vitro | [2] |

| OCT-1 (POU domain) | GTATGCAAAT | 1.4 nM | In vitro | [2] |

| ZFP57 | TGCCGC (methylated) | Lower affinity than unmethylated | In vitro | [3] |

| Androgen Receptor (AR) | Prostate-specific element | Higher affinity than GR | Xenopus oocytes | [4] |

| Glucocorticoid Receptor (GR) | Prostate-specific element | Lower affinity than AR | Xenopus oocytes | [4] |

Table 1: Dissociation Constants for Transcription Factor-DNA Interactions. This table presents a selection of experimentally determined dissociation constants (Kd) for various transcription factors and their cognate DNA binding sites.

| Aptamer | Target | Dissociation Constant (Kd) | Application | Reference |

| Anti-PSMA A10 RNA Aptamer | Prostate-Specific Membrane Antigen (PSMA) | Low nM range | Targeted Drug Delivery | [5] |

| Anti-EpCAM EpDT3 RNA Aptamer | Epithelial Cell Adhesion Molecule (EpCAM) | Low nM range | Targeted Drug Delivery | [5] |

| Anti-PTK7 sgc8 DNA Aptamer | Protein Tyrosine Kinase 7 (PTK7) | Low nM range | Targeted Drug Delivery | [5] |

| Anti-MUC1 DNA Aptamer | Mucin 1 (MUC1) | Low nM range | Targeted Drug Delivery | [5] |

| Anti-HER2 DNA Aptamer | Human Epidermal Growth Factor Receptor 2 (HER2) | Low nM range | Targeted Drug Delivery | [5] |

Table 2: Characteristics of Therapeutic and Diagnostic Aptamers. This table highlights several aptamers, their targets, their high-affinity binding (indicated by low nanomolar Kd values), and their applications in drug delivery.

Key Experimental Protocols

The discovery and functional characterization of short DNA sequences rely on a suite of powerful experimental techniques. This section provides detailed methodologies for three cornerstone assays.

SELEX (Systematic Evolution of Ligands by Exponential Enrichment) for Aptamer Discovery

SELEX is an in vitro method used to isolate single-stranded DNA or RNA molecules (aptamers) that bind with high affinity and specificity to a target molecule from a large random sequence library.[6][7][8]

Methodology:

-

Library Synthesis: A large combinatorial library of single-stranded DNA or RNA oligonucleotides, typically containing a central randomized region of 20-80 nucleotides flanked by constant regions for PCR amplification, is synthesized.

-

Binding: The oligonucleotide library is incubated with the target molecule (e.g., a protein, small molecule, or cell). Conditions such as buffer composition, temperature, and incubation time are optimized to facilitate binding.

-

Partitioning: Oligonucleotides that bind to the target are separated from the unbound sequences. This can be achieved through various methods, including nitrocellulose filter binding, affinity chromatography, or magnetic bead-based separation.[7]

-

Elution: The bound oligonucleotides are eluted from the target molecule, often by changing the buffer conditions or using a denaturing agent.

-

Amplification: The eluted oligonucleotides are amplified by PCR (for DNA libraries) or reverse transcription PCR (for RNA libraries) using primers complementary to the constant regions.

-

Iterative Cycles: The amplified pool of enriched oligonucleotides is used for subsequent rounds of selection (typically 8-15 rounds). The stringency of the selection is often increased in later rounds to isolate the highest affinity binders.

-

Sequencing and Characterization: The final enriched pool of aptamers is cloned and sequenced to identify individual aptamer sequences. The binding affinity and specificity of individual aptamers are then characterized using techniques such as electrophoretic mobility shift assays (EMSA) or surface plasmon resonance (SPR).

ChIP-seq (Chromatin Immunoprecipitation followed by Sequencing) for Identifying Protein Binding Sites

ChIP-seq is a powerful technique used to identify the genome-wide binding sites of a specific protein, such as a transcription factor or a modified histone.[9][10][11]

Methodology:

-

Cross-linking: Cells or tissues are treated with a cross-linking agent, typically formaldehyde, to covalently link proteins to DNA in their native chromatin context.[11]

-

Chromatin Fragmentation: The cells are lysed, and the chromatin is isolated. The chromatin is then fragmented into smaller pieces (typically 200-600 base pairs) using sonication or enzymatic digestion (e.g., with micrococcal nuclease).[12]

-

Immunoprecipitation: An antibody specific to the protein of interest is added to the fragmented chromatin to selectively immunoprecipitate the protein-DNA complexes. The antibody-protein-DNA complexes are then captured using protein A/G-coated magnetic beads.

-

Washes: The beads are washed to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: The protein-DNA complexes are eluted from the beads, and the cross-links are reversed by heating. The protein is then digested with proteinase K.

-

DNA Purification: The DNA is purified to isolate the fragments that were bound by the protein of interest.

-

Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing. This involves end-repair, A-tailing, and ligation of sequencing adapters.

-

Data Analysis: The sequencing reads are aligned to a reference genome, and peak-calling algorithms are used to identify regions of the genome that are enriched for binding of the protein of interest.

Luciferase Reporter Assay for Quantifying Enhancer Activity

Luciferase reporter assays are a common method to quantify the activity of a putative enhancer sequence.[13][14][15] The enhancer sequence is cloned into a plasmid vector containing a minimal promoter that drives the expression of a luciferase reporter gene.

Methodology:

-

Plasmid Construction: The short DNA sequence to be tested for enhancer activity is cloned into a luciferase reporter vector, typically upstream of a minimal promoter. A control vector lacking the putative enhancer is also used.

-

Cell Transfection: The reporter plasmid (and a co-transfected control plasmid expressing a different reporter, such as Renilla luciferase, for normalization) is introduced into cultured cells.[16]

-

Cell Lysis: After a period of incubation (typically 24-48 hours), the cells are lysed to release the cellular contents, including the expressed luciferase enzymes.[14]

-

Luciferase Activity Measurement: The cell lysate is mixed with a luciferase substrate, and the resulting luminescence is measured using a luminometer. The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number.

-

Data Analysis: The normalized luciferase activity of the cells transfected with the enhancer-containing plasmid is compared to that of the cells transfected with the control plasmid. A significant increase in luciferase activity indicates that the cloned DNA sequence has enhancer function.

Visualizing a Signaling Pathway and Experimental Workflows

To illustrate the concepts discussed, this section provides diagrams of a representative signaling pathway and key experimental workflows generated using the DOT language.

Caption: p53 signaling pathway in response to cellular stress.

Caption: A simplified workflow of the SELEX process.

Caption: The major steps in a ChIP-seq experiment.

Conclusion and Future Directions

The study of short DNA sequences has revolutionized our understanding of gene regulation and its role in human disease. The experimental and computational approaches outlined in this guide provide a robust framework for the identification and functional characterization of these critical genomic elements. As our ability to interpret the non-coding genome improves, so too will our capacity to develop highly targeted and effective therapies for a wide range of diseases. Future research will likely focus on the development of higher-throughput functional assays, improved computational models for predicting the effects of non-coding variants, and the application of this knowledge to the field of personalized medicine.

References

- 1. youtube.com [youtube.com]

- 2. Quantitative high-throughput analysis of transcription factor binding specificities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Aptamer-Mediated Targeted Delivery of Therapeutics: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genomic SELEX: A discovery tool for genomic aptamers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aptamer SELEX - Novaptech [novaptech.com]

- 8. trilinkbiotech.com [trilinkbiotech.com]

- 9. epicypher.com [epicypher.com]

- 10. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 12. ChIP-Seq Sample Preparation Protocol - CD Genomics [cd-genomics.com]

- 13. Enhancer function reporter assay [bio-protocol.org]

- 14. assaygenie.com [assaygenie.com]

- 15. Resolving systematic errors in widely-used enhancer activity assays in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Structural Significance of the d(A-T-G-T) Motif in DNA Secondary Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise sequence of nucleotides in DNA dictates its three-dimensional structure, which in turn governs its biological function, including interactions with proteins and small molecules. The tetranucleotide sequence d(A-T-G-T) presents a unique combination of purine (B94841) and pyrimidine (B1678525) bases, creating localized structural features that can influence the overall conformation of the DNA duplex. This technical guide provides an in-depth analysis of the likely structural characteristics of the d(A-T-G-T) motif, drawing upon experimental data from similar sequences and established principles of DNA biophysics. We delve into the expected helical parameters, the potential for drug and protein interactions, and detailed experimental protocols for the structural analysis of oligonucleotides containing this sequence. This document serves as a comprehensive resource for researchers investigating the nuanced roles of specific DNA sequences in molecular recognition and for professionals in drug development targeting DNA.

Introduction to DNA Secondary Structure

The secondary structure of DNA is predominantly the iconic double helix, a right-handed spiral formed by two antiparallel polynucleotide strands.[1] This helical structure is stabilized by hydrogen bonds between complementary base pairs (Adenine with Thymine, and Guanine with Cytosine) and base-stacking interactions between adjacent base pairs.[2] The specific sequence of these bases introduces local variations in the helical geometry, affecting parameters such as twist, roll, slide, and propeller twist. These subtle conformational differences can create unique recognition sites for proteins and small molecule drugs.

The d(A-T-G-T) sequence is an alternating purine-pyrimidine sequence, which is known to be conformationally flexible and can adopt different helical forms. The presence of the T-G step is of particular interest, as pyrimidine-purine steps are known to introduce distinct structural features compared to purine-pyrimidine or purine-purine/pyrimidine-pyrimidine steps.

Structural Characteristics of the d(A-T-G-T) Motif

Helical Parameters

Based on the analysis of related AT-rich sequences and alternating purine-pyrimidine motifs, the d(A-T-G-T) sequence is expected to adopt a B-form DNA conformation in solution under physiological conditions. However, local parameters are likely to deviate from idealized B-DNA.

Table 1: Estimated Helical Parameters for a d(A-T-G-T)•d(A-C-A-T) Duplex Fragment

| Parameter | A-T step | T-G step | G-T step |

| Helical Twist (°) | ~34-36 | ~32-35 | ~35-38 |

| Roll (°) | Small, near 0 | Positive | Small, near 0 |

| Slide (Å) | Positive | Negative | Positive |

| Propeller Twist (°) | High negative | Moderate negative | High negative |

| Minor Groove Width (Å) | Narrow | Wider | Narrow |

Note: These values are estimations based on published data for similar sequences and general principles of DNA structure. Actual values would require experimental determination.

The narrow minor groove at the A-T steps is a characteristic feature of AT-rich tracts and is a primary recognition site for many minor groove binding drugs.[4] The T-G step may cause a local widening of the minor groove.

Thermodynamic Stability

The thermodynamic stability of a DNA duplex is influenced by its base composition and sequence. The d(A-T-G-T) motif contains two A-T pairs and two G-C pairs (when considering its complement). The G-C pairs, with their three hydrogen bonds, contribute significantly to the stability. The overall melting temperature (Tm) of an oligonucleotide containing this motif will depend on the flanking sequences and the salt concentration of the solution.

Interactions with Proteins and Drugs

The specific sequence and the resulting local structure of the d(A-T-G-T) motif make it a potential target for sequence-specific DNA-binding proteins and small molecules.

Protein Recognition